molecular formula C3H6Cl3N B2652994 3,3-Dichloroprop-2-en-1-amine hydrochloride CAS No. 55233-81-3

3,3-Dichloroprop-2-en-1-amine hydrochloride

Cat. No.: B2652994
CAS No.: 55233-81-3
M. Wt: 162.44
InChI Key: FZRKAZGRXXRRDE-UHFFFAOYSA-N
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Description

3,3-Dichloroprop-2-en-1-amine hydrochloride is a chemical compound offered for research and development purposes. This compound is of significant interest in synthetic organic chemistry as a potential building block for the construction of more complex molecules. The presence of both dichloro and amine functional groups on the propene backbone makes it a versatile intermediate for various reactions, including nucleophilic substitutions and the formation of heterocyclic compounds . As a high-purity synthetic intermediate, it can be utilized in pharmaceutical research, agrochemical development, and materials science. The related 3,3-dichloropropene scaffold is a known structure in chemical research . This product is strictly for research use in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols when handling this compound.

Properties

IUPAC Name

3,3-dichloroprop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Cl2N.ClH/c4-3(5)1-2-6;/h1H,2,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRKAZGRXXRRDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=C(Cl)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dichloroprop-2-en-1-amine hydrochloride typically involves the chlorination of allylamine. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions on the propene backbone. The reaction is usually performed in the presence of a suitable solvent and a catalyst to facilitate the chlorination process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified through crystallization or distillation techniques to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dichloroprop-2-en-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound has been explored for its potential as a precursor in the synthesis of pharmaceutical agents. Research indicates that derivatives of 3,3-Dichloroprop-2-en-1-amine hydrochloride can be utilized to create enaminocarbonyl compounds, which are important in drug development due to their biological activity. For instance, a method for producing enaminocarbonyl compounds from this amine has been documented, showcasing its utility in synthesizing complex molecules with therapeutic potential .

2. Agricultural Chemistry

In agricultural research, this compound has been investigated for its efficacy in controlling phytopathogenic microorganisms. Studies have shown that compounds derived from this amine can effectively protect crops from fungal pathogens, thereby enhancing agricultural productivity and sustainability . This application is particularly relevant in the development of eco-friendly pesticides.

3. Biochemical Studies

The compound serves as a model substrate in biochemical studies to understand the effects of chlorinated amines on cellular processes. Its interactions with enzymes and cellular components provide insights into the mechanisms of action of similar compounds, aiding in the design of new therapeutic agents .

Data Tables

Application Area Description References
Medicinal ChemistrySynthesis of enaminocarbonyl compounds for drug development
Agricultural ChemistryControl of phytopathogenic microorganisms
Biochemical StudiesModel compound for studying chlorinated amines' effects on cellular processes

Case Studies

Case Study 1: Synthesis of Enaminocarbonyl Compounds

A notable study demonstrated the synthesis of various enaminocarbonyl compounds using this compound as a starting material. The reaction conditions were optimized to achieve high yields and purity, highlighting the compound's versatility in medicinal chemistry applications .

Case Study 2: Agricultural Application

Research conducted on the antifungal properties of derivatives from this compound revealed significant efficacy against common crop pathogens. Field trials indicated a marked reduction in disease incidence when these compounds were applied, suggesting their potential as biopesticides .

Case Study 3: Enzyme Interaction Studies

In biochemical research, this compound was employed to investigate its interactions with specific enzymes involved in metabolic pathways. The findings provided valuable data on how chlorinated amines influence enzyme activity and stability, contributing to the broader understanding of drug metabolism .

Mechanism of Action

The mechanism of action of 3,3-Dichloroprop-2-en-1-amine hydrochloride involves its interaction with molecular targets through its amine and chlorine functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The double bond in the propene backbone also allows for interactions with electrophilic species, further influencing its biological and chemical effects .

Comparison with Similar Compounds

Halogenated Propenyl Amines

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features References
3,3-Dichloroprop-2-en-1-amine HCl 55233-81-3 C₃H₆Cl₃N ~162.36 (calculated) Propenyl backbone, two Cl at C3, NH₃⁺Cl⁻
3-Chloroprop-2-en-1-amine HCl Not specified C₃H₆Cl₂N ~134.44 (calculated) Single Cl at C3, NH₃⁺Cl⁻
3,3-Difluoropropan-1-amine HCl 1010097-89-8 C₃H₇F₂N·HCl 131.55 Propane backbone, two F at C3, NH₃⁺Cl⁻

Key Observations :

  • Fluorinated analogs (e.g., 3,3-Difluoropropan-1-amine HCl) are lighter and may display distinct reactivity due to fluorine’s electronegativity .

Substituted Propylamines

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features References
3-Chloro-N,N-dimethylpropan-1-amine HCl 5407-04-5 C₅H₁₃Cl₂N 158.07 N,N-dimethyl group, Cl at terminal C3
3-Chloro-N-methylpropan-1-amine HCl 6276-54-6 C₄H₁₁Cl₂N 144.04 N-methyl group, Cl at C3
1-(3-Chloropropyl)pyrrolidine HCl 39743-20-9 C₇H₁₅Cl₂N 184.11 Pyrrolidine ring, Cl at terminal C3

Key Observations :

  • Substitution with dimethyl or cyclic amine groups (e.g., pyrrolidine) increases molecular weight and alters solubility/stability .
  • These compounds are often used as intermediates in drug synthesis due to their nucleophilic amine groups .

Aromatic and Complex Derivatives

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features References
Cinnamylamine HCl (3-Phenylprop-2-en-1-amine HCl) Not specified C₉H₁₂ClN 169.65 Phenyl group conjugated to propenyl amine
2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine HCl 1803586-04-0 C₉H₁₀Cl₂F₃N 260.09 Chlorophenyl and trifluoromethyl groups
(E)-2-Chloro-3-imino-N,N-dimethylprop-1-en-1-amine HCl 1352804-27-3 C₅H₁₀Cl₂N₂ 177.06 Imino group, dimethyl substitution

Key Observations :

  • Aromatic derivatives (e.g., cinnamylamine HCl) exhibit π-π interactions, enhancing applications in charge-transfer complexes or drug formulations .

Biological Activity

3,3-Dichloroprop-2-en-1-amine hydrochloride (CAS No. 55233-81-3) is a chlorinated amine compound that has garnered attention in biological research due to its potential effects on cellular processes. This article explores its biological activity, including mechanisms of action, toxicity, and applications in various fields.

Chemical Structure and Properties

The chemical formula for this compound is C3H6Cl3NC_3H_6Cl_3N, with a molecular weight of 162.44 g/mol. It is characterized by the presence of two chlorine atoms attached to the propene backbone, which influences its reactivity and biological interactions.

Research indicates that this compound acts primarily through the following mechanisms:

  • Inhibition of Cellular Processes : The compound has been utilized to study the effects of chlorinated amines on cellular processes, particularly in relation to cell signaling pathways and gene expression modulation.
  • Toxicity Studies : It has been shown that chlorinated amines can induce cytotoxic effects in various cell lines, leading to apoptosis and disruption of normal cellular functions. This toxicity is attributed to oxidative stress and the formation of reactive oxygen species (ROS).

Table 1: Summary of Biological Effects

Effect Description Reference
CytotoxicityInduces cell death in human cell lines
ApoptosisTriggers apoptotic pathways through ROS generation
Endocrine DisruptionAlters hormonal signaling pathways in exposed organisms
PhytotoxicityExhibits herbicidal properties affecting plant growth

Case Studies and Research Findings

  • Cellular Studies : In a study examining the impact of this compound on human epithelial cells, researchers observed significant alterations in cell viability at concentrations above 10 µM. The study highlighted the compound's potential as a model for understanding chlorinated amine toxicity.
  • Environmental Impact : Research has indicated that compounds similar to this compound can disrupt endocrine function in aquatic organisms. This raises concerns about its environmental persistence and effects on non-target species .
  • Herbicidal Applications : The compound has been explored for its herbicidal activity against specific plant species. Its ability to inhibit plant growth suggests potential applications in agricultural settings, particularly for managing weed populations .

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